Cas no 1021919-38-9 (2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole)
1021919-38-9 structure
Product Name:2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole
CAS-nummer:1021919-38-9
MF:C19H21BN2O2
MW:320.193244695663
CID:2857771
Update Time:2023-08-10
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole Chemische en fysische eigenschappen
Naam en identificatie
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- 4-(1H-Benzimidazol-2-yl)benzeneboronic acid, pinacol ester
- 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-benzo[d]imidazole
- 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole
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- Inchi: 1S/C19H21BN2O2/c1-18(2)19(3,4)24-20(23-18)14-11-9-13(10-12-14)17-21-15-7-5-6-8-16(15)22-17/h5-12H,1-4H3,(H,21,22)
- InChI-sleutel: VKTQVXBRQSBBLU-UHFFFAOYSA-N
- LACHT: O1B(C2C=CC(C3=NC4C=CC=CC=4N3)=CC=2)OC(C)(C)C1(C)C
Berekende eigenschappen
- Exacte massa: 320.169608g/mol
- Monoisotopische massa: 320.169608g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 2
- Complexiteit: 446
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 47.1
- Moleculair gewicht: 320.2g/mol
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole Gerelateerde literatuur
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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